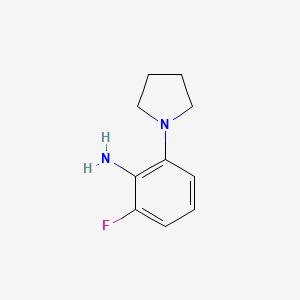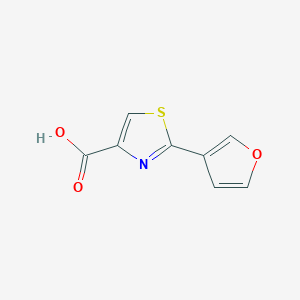
N-(Sec-butyl)-6-chloro-4-pyrimidinamine
Overview
Description
“N-(Sec-butyl)-6-chloro-4-pyrimidinamine” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “N-(Sec-butyl)” indicates that a secondary butyl group is attached to one of the nitrogen atoms in the ring. The “6-chloro” suggests that a chlorine atom is attached to the sixth carbon in the pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of nitriles .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. For example, under certain conditions, the chlorine atom might be replaced by other groups in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .
Scientific Research Applications
Spectroscopic and Thermal Studies
Pyrimidines and their derivatives, including compounds similar to N-(Sec-butyl)-6-chloro-4-pyrimidinamine, are extensively studied for their pharmaceutical applications. For instance, n-butyl THPM, a related compound, was synthesized and characterized through various methods including spectroscopy, thermal analysis, and dielectric studies. These studies help in understanding the physical and chemical properties of such compounds, which is crucial for their application in drug development and other scientific areas (Vyas et al., 2013).
Interaction Studies
The interaction of pyrimidine derivatives with other compounds is another area of interest. For example, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has been studied. Such interactions can lead to the formation of new derivatives with potential biological activity, thus expanding the scope of scientific research in medicinal chemistry (Zinchenko et al., 2018).
Nanoparticle Formation
The synthesis of nanoparticles using pyrimidine derivatives is another significant application. For instance, n-butyl THPM was used to obtain nanoparticles through a water/oil microemulsion technique. The characterization of these nanoparticles is vital for their potential use in drug delivery systems and other nanotechnology applications (Vyas et al., 2011).
Insecticidal and Acaricidal Applications
Novel pyrimidinamine derivatives have been designed and synthesized for their insecticidal and acaricidal properties. For example, studies have shown that certain pyrimidinamine derivatives exhibit significant activity against pests like Aphis fabae and Tetranychus cinnabarinus. Such research is crucial for developing new, effective agricultural chemicals (Zhang et al., 2019).
Catalysis in Polymerization
Pyrimidine derivatives also find applications in the field of polymer chemistry. For instance, their role as catalysts in atom-transfer polymerization has been explored. This kind of research is essential for developing new materials with specific properties for industrial and commercial use (Haddleton et al., 1998).
Derivatization in Analytical Chemistry
Sec-butanol, a related compound, has been used for the derivatization of hydroxyfuranones, demonstrating the role of butyl groups in analytical chemistry. Such derivatization techniques are crucial for the analysis of complex chemical compounds (Nawrocki et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely depend on its potential applications. For example, if it were found to have useful biological activity, it might be further developed as a drug. Alternatively, if it had interesting chemical properties, it might be studied as a new material or catalyst .
properties
IUPAC Name |
N-butan-2-yl-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-6(2)12-8-4-7(9)10-5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBVPIEXJLMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)



![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)




![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)

![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)